molecular formula C23H36N8O8 B14202423 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine CAS No. 911428-00-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine

Cat. No.: B14202423
CAS No.: 911428-00-7
M. Wt: 552.6 g/mol
InChI Key: BBHCVZAIAHMASO-STECZYCISA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine is a complex peptide compound It is composed of several amino acids, including L-ornithine, L-serine, L-alanine, glycine, and L-tyrosine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways depend on the biological context and the specific structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-alanylglycyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

CAS No.

911428-00-7

Molecular Formula

C23H36N8O8

Molecular Weight

552.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C23H36N8O8/c1-12(29-21(37)17(11-32)31-20(36)15(24)3-2-8-27-23(25)26)19(35)28-10-18(34)30-16(22(38)39)9-13-4-6-14(33)7-5-13/h4-7,12,15-17,32-33H,2-3,8-11,24H2,1H3,(H,28,35)(H,29,37)(H,30,34)(H,31,36)(H,38,39)(H4,25,26,27)/t12-,15-,16-,17-/m0/s1

InChI Key

BBHCVZAIAHMASO-STECZYCISA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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